molecular formula C23H22O7 B148261 Lactucopicrin CAS No. 65725-11-3

Lactucopicrin

Cat. No. B148261
CAS RN: 65725-11-3
M. Wt: 410.4 g/mol
InChI Key: UMVSOHBRAQTGQI-XGARDCMYSA-N
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Description

Lactucopicrin Description

This compound is a bitter sesquiterpene lactone found in leafy vegetables such as chicory, curly escarole, and lettuce. It has been recognized for its various pharmacological properties, including anti-malarial, anti-cancer, analgesic, and neuroprotective effects. Studies have shown that this compound can potentiate neuritogenesis and neurotrophic effects by regulating the Ca2+/CaMKII/ATF1 signaling pathway, which may make it a promising candidate for treating neurodegenerative diseases . Additionally, this compound has been found to alleviate importin-α-mediated NF-κB activation in inflamed endothelial cells, which could improve conditions like sepsis in mice . Its analgesic and sedative activities have been compared to ibuprofen in mice, with this compound showing significant potency .

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, it is a naturally occurring compound that can be isolated from plants like Cichorium intybus. A new this compound derivative has been isolated from this plant, indicating ongoing research into its various forms and potential synthetic analogs .

Molecular Structure Analysis

The molecular structure of this compound has been studied using NMR and X-ray crystallography. These techniques have allowed for the assignment of resonances for all protons and carbons, confirming the structure as shown in the referenced figures. The stereostructure of this compound has been verified through these methods, providing a detailed understanding of its molecular configuration .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not extensively discussed in the provided papers, its biological activities suggest that it interacts with various molecular pathways. For instance, this compound has been shown to inhibit AChE activity, promote neurite outgrowth, and increase the levels of neurotrophins in cell studies . It also inhibits NF-κB activation by destabilizing the mRNA of importin-α, which is crucial in the regulation of inflammatory responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly addressed in the provided papers. However, its activities in biological systems imply that it has properties that allow it to cross cell membranes and interact with intracellular targets, such as enzymes and signaling pathways. Its ability to affect neurotrophin secretion and neuritogenesis suggests that it can influence cellular processes at the molecular level .

Relevant Case Studies

Several case studies have been mentioned where this compound exhibits significant biological effects. For example, it has shown potential in inhibiting the proliferation of Saos-2 osteosarcoma cells, affecting cell migration and invasion, disrupting the cell cycle, inducing apoptosis, and blocking the Raf signaling pathway . In mice, this compound has demonstrated analgesic effects comparable to ibuprofen and sedative properties in behavioral assays . Moreover, its potential in improving sepsis outcomes in mice by modulating NF-κB activation highlights its therapeutic relevance .

Scientific Research Applications

  • Neuroprotective Effects : Lactucopicrin has been studied for its potential neuroprotective effects. It can potentiate neuritogenesis and exert neurotrophic effects by regulating the Ca2+/CaMKII/ATF1 signaling pathway. This suggests its potential use in neurodegenerative diseases (Venkatesan, Shim, Yeo, & Kim, 2017).

  • Anticancer Activity : this compound has demonstrated anticancer activity against various cancer cell lines. In osteosarcoma cells, it has shown growth inhibition by disrupting the cell cycle, inducing apoptosis, and blocking the Raf signaling pathway (Meng, Tang, & Qiu, 2019). Similarly, in skin cancer cells, this compound induces G2/M cell cycle arrest and inhibits the m-TOR/PI3K/AKT signaling pathway (Zhang, Lan, Ning, & Ruan, 2018).

  • Anti-Inflammatory and Cardiovascular Effects : this compound can inhibit NF-κB activation in endothelial cells, which is significant in treating inflammatory diseases like sepsis (Weng, He, Liu, Li, Du, Zheng, Wang, 2021). It also shows potential in alleviating atherogenesis by inhibiting macrophage foam cell formation (He, Weng, Li, Shi, Liu, Du, Zheng, Ling, Wang, 2020).

  • Structural Studies : The structural characteristics of this compound have been explored using NMR and X-Ray techniques, which is crucial for understanding its functional properties (Ren, Zhou, & Ye, 2003).

  • Antimalarial Activity : this compound has shown antimalarial properties, making it a candidate for the development of new antimalarial drugs (Bischoff, Kelley, Karchesy, Laurantos, Nguyen-Dinh, Arefi, 2004).

Mechanism of Action

Target of Action

Lactupicrin, also known as Lactucopicrin, is a sesquiterpene lactone . It primarily targets the central nervous system , where it exhibits sedative and analgesic effects . It has also been shown to act as an acetylcholinesterase inhibitor , which plays a crucial role in nerve signal transmission.

Mode of Action

Lactupicrin interacts with its targets by acting on the central nervous system, providing sedative and analgesic effects . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells . This results in an increase in the concentration of acetylcholine, enhancing nerve signal transmission.

Biochemical Pathways

Lactupicrin affects several biochemical pathways. It activates autophagy in cells, a process that removes unnecessary or dysfunctional components . It also influences cell signaling pathways, specifically decreasing the phosphorylation of proliferative signals pAKT and pERK . These changes can lead to various downstream effects, including cell cycle arrest and apoptosis .

Result of Action

The action of Lactupicrin leads to several molecular and cellular effects. It induces cell cycle arrest in the G2/M phase, confirmed by a decrease of CDK2 protein and an increase of p53 and p21 . It also stimulates apoptosis, as evidenced by a reduction of procaspase 6 and an increase of the cleaved/full-length PARP ratio . These effects contribute to its potential as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

Lactupicrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Lactupicrin inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, Lactupicrin has been shown to interact with various proteins involved in oxidative stress and cell cycle regulation, such as p53 and p21 .

Cellular Effects

Lactupicrin exerts various effects on different cell types and cellular processes. In glioblastoma cells, Lactupicrin has been shown to induce autophagy, cell cycle arrest, and oxidative stress . It decreases the phosphorylation of proliferative signals such as pAKT and pERK, leading to reduced cell proliferation. Lactupicrin also stimulates apoptosis by increasing the cleaved/full-length PARP ratio and reducing procaspase 6 levels . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Lactupicrin involves several pathways. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Lactupicrin also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Furthermore, it activates autophagy and induces cell cycle arrest by modulating the expression of key regulatory proteins such as p53, p21, and CDK2 . These combined actions contribute to its cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lactupicrin have been observed to change over time. Studies have shown that daily administration of Lactupicrin leads to a dose- and time-dependent reduction in glioblastoma cell growth and viability . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to Lactupicrin can enhance its cytotoxic effects through sustained oxidative stress and autophagy activation .

Dosage Effects in Animal Models

The effects of Lactupicrin vary with different dosages in animal models. At lower doses, Lactupicrin has been shown to have neuroprotective effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These dose-dependent effects highlight the importance of determining the optimal therapeutic dosage to maximize benefits while minimizing adverse effects.

Metabolic Pathways

Lactupicrin is involved in several metabolic pathways, including those related to oxidative stress and cell cycle regulation. It interacts with enzymes such as acetylcholinesterase and proteins involved in the regulation of oxidative stress, such as p53 and p21 . These interactions can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Lactupicrin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Lactupicrin can accumulate in specific compartments, influencing its localization and activity. For example, its interaction with acetylcholinesterase occurs primarily in the synaptic cleft, where it can modulate cholinergic transmission .

Subcellular Localization

The subcellular localization of Lactupicrin is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Lactupicrin’s interaction with acetylcholinesterase occurs in the synaptic cleft, while its effects on oxidative stress and autophagy are mediated through its localization in the cytoplasm and mitochondria . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

properties

IUPAC Name

[(3aR,4S,9aS,9bR)-9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,17,20-22,24-25H,2,7-8,10H2,1H3/t17-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSOHBRAQTGQI-XGARDCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984273
Record name 9-(Hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl (4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65725-11-3
Record name Lactucopicrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65725-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactupicrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065725113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(Hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl (4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Lactucopicrin exert its anti-inflammatory effects?

A1: this compound inhibits the activation of nuclear factor-κB (NF-κB) in inflamed macrophages, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and tumor necrosis factor alpha []. This effect is attributed to this compound's ability to inhibit cytoplasmic dynein-mediated transportation of the p65 subunit, a crucial step for NF-κB activation [].

Q2: What is this compound's role in regulating lipid metabolism?

A2: this compound promotes fatty acid β-oxidation by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway []. This activation leads to the upregulation of crucial factors involved in fatty acid β-oxidation, including PPARα, PPARγ, CPT1A, and HADHA []. Consequently, this compound attenuates lipid accumulation and improves mitochondrial function in hepatocytes [].

Q3: How does this compound impact macrophage foam cell formation?

A3: this compound limits macrophage foam cell formation by reducing the amount of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in lipid rafts []. This reduction in LOX-1 distribution disrupts the uptake of oxidized low-density lipoprotein (oxLDL), a key contributor to foam cell formation, without affecting cholesterol efflux [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H22O7 and a molecular weight of 410.41 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Various techniques are used, including high-performance liquid chromatography (HPLC) for separation and quantification [, , , , , ], proton nuclear magnetic resonance (NMR) for structural elucidation [], and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification [, ].

Q6: How does the storage of chicory roots affect this compound content?

A6: Storage conditions and processing methods, such as drying and milling, can impact the this compound content in chicory roots, ultimately influencing the composition of chicory extracts [].

Q7: How do different washing procedures impact this compound levels in fresh-cut chicory?

A7: Washing fresh-cut chicory, particularly with warm water, can significantly reduce sesquiterpene lactone (SL) content, including this compound, and bitterness []. This suggests that specific washing protocols can be employed to modulate bitterness and preserve desirable sensory attributes.

Q8: Can this compound be chemically modified for potential applications?

A8: Yes, this compound can undergo regioselective O-acylation at its primary alcohol group using enzymes like lipase B from Candida antarctica (CAL-B) []. This biocatalytic approach allows for the introduction of various ester chains, expanding the potential applications of this compound derivatives in pharmaceuticals and biocontrol agents [].

Q9: Have molecular docking studies been conducted with this compound?

A9: Molecular docking simulations have been employed to investigate the interaction of this compound with various targets. These include: * α-Glucosidase: Studies revealed that this compound exhibits a strong binding affinity for specific residues within the active cavity of α-glucosidase, suggesting a competitive inhibition mechanism []. * Anti-apoptotic proteins: Docking simulations demonstrated that this compound could potentially bind to the active sites of anti-apoptotic proteins, forming stable complexes, which might contribute to its anticancer activity []. * SARS-CoV-2 main protease (MPro): Studies predicted strong binding of this compound 15-oxalate with MPro, suggesting its potential as a multi-target-directed ligand against SARS-CoV-2 infection [].

Q10: How does the structure of this compound relate to its bitterness?

A10: this compound possesses a guaianolide structure, a common feature among bitter compounds found in chicory. Sensory analysis coupled with chemical characterization indicates a strong correlation between the increasing levels of this compound and perceived bitterness in lettuce and chicory [, , ].

Q11: What is the impact of structural modifications on this compound's activity?

A11: Inactivating the lactucin synthase enzyme, which converts 8-deoxylactucin to lactucin, leads to an accumulation of 8-deoxylactucin and its derivatives, including 11β,13-dihydro-8-deoxylactucin, in chicory taproots []. Interestingly, a supercritical fluid extract fraction enriched in these compounds demonstrated anti-inflammatory activity in an inflamed intestinal mucosa model []. This highlights the potential for modifying the this compound biosynthetic pathway to enhance the production of specific derivatives with desired bioactivities.

Q12: How stable are this compound and its derivatives?

A12: this compound exists naturally in free and conjugated forms, such as oxalates and sulfates []. The oxalyl conjugates are generally unstable and readily hydrolyze back to the parent sesquiterpene lactone []. In contrast, the sulfate conjugates demonstrate greater stability [].

Q13: What is known about the bioavailability of this compound from dietary sources?

A13: Studies on healthy volunteers consuming chicory juice revealed that this compound exhibits low oral bioavailability []. A significant portion of ingested this compound undergoes gut microbial metabolism and phase II metabolism, resulting in the detection of various metabolites, including glucuronide and sulfate conjugates, in urine and fecal samples [].

Q14: What cellular models have been used to investigate this compound's effects?

A14: Several cell lines have been used to study this compound's biological activity: * Macrophages: Mouse bone marrow-derived macrophages treated with lipopolysaccharide (LPS) are used to investigate this compound's anti-inflammatory properties in the context of atherosclerosis []. * HepG2: This human hepatoblastoma cell line, treated with free fatty acids, serves as an in vitro model of non-alcoholic fatty liver disease (NAFLD) to elucidate this compound's role in lipid metabolism []. * Saos-2: This human osteosarcoma cell line is used to evaluate this compound's anticancer effects, specifically its impact on cell proliferation, migration, invasion, and apoptosis []. * SKMEL-5: This human skin cancer cell line is employed to explore this compound's anticancer properties, particularly its effects on cell proliferation, apoptosis, cell cycle progression, and the m-TOR/PI3K/AKT signaling pathway []. * U87Mg: This glioblastoma cell line is used to investigate this compound's anticancer effects, including its impact on autophagy, cell cycle arrest, oxidative stress, and synergy with temozolomide (TMZ) [].

Q15: Have there been any animal studies on this compound?

A15: Yes, several animal models have been utilized to evaluate this compound's therapeutic potential: * Atherosclerosis: Apolipoprotein E-deficient mice fed a high-fat diet are used to study this compound's impact on atherogenesis. Results indicate a reduction in plaque area, macrophage accumulation, and inflammatory markers, suggesting a protective role against atherosclerosis []. * Sleep Enhancement: Rodent models, including pentobarbital-induced sleep and caffeine-induced insomnia models, have been employed to demonstrate this compound's sleep-enhancing properties [, ]. These studies highlight the ability of this compound to increase sleep duration, potentially through its interaction with GABAergic mechanisms.

Q16: How is this compound typically quantified in plant material?

A16: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of this compound in plant extracts [, , , , , ]. This technique allows for the simultaneous determination of this compound alongside other related sesquiterpene lactones, providing a comprehensive profile of these compounds in various plant species and tissues.

Q17: How does the bitterness of chicory root extract compare to that of quinine?

A17: Sensory analysis comparing the bitterness of beverages prepared with either quinine or chicory root extract revealed distinct sensory profiles []. Notably, while the bitterness of quinine-containing beverages decreased significantly upon storage in daylight, the bitterness of beverages with chicory root extract remained stable []. This observation highlights the potential of chicory root extract as a natural alternative to quinine in certain food applications.

Q18: What is the historical context of using chicory for its bitter compounds?

A18: Chicory, specifically its roots, has been cultivated for centuries, initially as a coffee substitute due to its bitter taste profile []. The bitter compounds responsible for this characteristic taste were later identified as sesquiterpene lactones, including this compound.

Q19: Can this compound be used in combination with other plant extracts for synergistic effects?

A19: Combining romaine lettuce extract (RE), rich in this compound, with skullcap root extract (SE) demonstrated synergistic effects on sleep enhancement in rodent models []. This combination significantly increased total sleep time and enhanced non-rapid eye movement (NREM) sleep, suggesting a potential application for managing sleep disorders [].

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